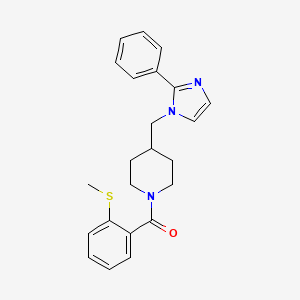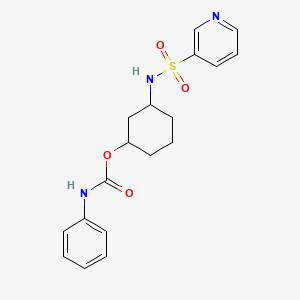
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide
Vue d'ensemble
Description
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide, also known as PPCC, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicine. PPCC is a piperazine derivative that has been shown to exhibit promising pharmacological properties, making it a potentially useful drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide involves the inhibition of specific enzymes and receptors in the body. 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to bind to certain receptors in the body, such as the serotonin receptor, which can modulate neurotransmitter release and affect various physiological processes.
Biochemical and physiological effects:
Studies have shown that 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide exhibits various biochemical and physiological effects in the body. 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Additionally, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide in lab experiments is its potent inhibitory activity against certain enzymes and receptors, which can provide valuable insights into the underlying mechanisms of various diseases. Additionally, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to exhibit good bioavailability and pharmacokinetic properties, making it a potentially useful drug candidate. However, one limitation of using 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide. One area of focus could be the development of more potent and selective derivatives of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide that exhibit improved pharmacological properties. Additionally, further studies could be conducted to investigate the potential applications of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, studies could be conducted to investigate the potential use of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide as a tool for studying various signaling pathways and physiological processes in the body.
Applications De Recherche Scientifique
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases. Studies have shown that 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide exhibits potent inhibitory activity against certain enzymes and receptors, making it a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-15-5-1-2-6-16(15)21-19(27)26-13-11-25(12-14-26)18-8-7-17(22-23-18)24-9-3-4-10-24/h1-10H,11-14H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTWZRXEYNECAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3237913.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B3237920.png)

![2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B3237931.png)


![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(o-tolyloxy)ethanone](/img/structure/B3237948.png)




![1-(4-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B3237978.png)
![3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3237979.png)